tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate
Overview
Description
tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate: is a specialized organic compound characterized by its cyclobutane ring structure with a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate typically involves the protection of the amino group with a Boc group, followed by the formation of the cyclobutane ring. One common method includes the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then subjected to cyclization reactions under specific conditions to yield the desired cyclobutane derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclobutane ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to form stable derivatives makes it valuable in medicinal chemistry for the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- cis-3-(Boc-amino)cyclohexanecarboxylic acid
- Methyl cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate
Comparison: Compared to cis-3-(Boc-amino)cyclohexanecarboxylic acid, tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate has a smaller ring size, which can influence its reactivity and binding properties. The presence of the dimethyl groups in the cyclobutane ring also adds steric hindrance, potentially affecting its chemical behavior and interactions .
Conclusion
This compound is a versatile compound with significant applications in synthetic chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCOQMMIAHCCFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594952-43-8 | |
Record name | tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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